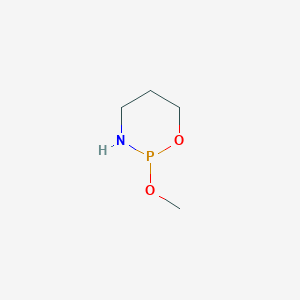

2-Methoxy-1,3,2-oxazaphosphinane

Description

Significance of Phosphorus-Containing Heterocyclic Systems

Phosphorus-containing heterocycles are a cornerstone of modern organophosphorus chemistry, demonstrating immense importance in fields ranging from medicinal chemistry and agrochemistry to materials science and catalysis. nih.govymdb.ca The presence of the phosphorus atom within a cyclic structure can impart unique stereochemical and electronic properties, leading to a wide array of practical applications. These compounds serve as crucial ligands for transition metal catalysts, key components in the synthesis of biologically active molecules, and versatile building blocks for constructing complex polycyclic scaffolds. nih.gov The ability to modify the substituents on the phosphorus atom and the heterocyclic ring allows for fine-tuning of the molecule's properties, making them highly valuable in drug design and the development of novel materials. ymdb.cadocbrown.info

Overview of 1,3,2-Oxazaphosphinane Ring Chemistry

The 1,3,2-oxazaphosphinane ring is a six-membered heterocycle containing one phosphorus, one nitrogen, and one oxygen atom. This structural motif is of particular interest as it forms the core of several important classes of compounds, most notably the cyclophosphamides, which are widely used as anticancer agents. sigmaaldrich.com The chemistry of the 1,3,2-oxazaphosphinane ring is characterized by the reactivity of the phosphorus center and the conformational properties of the six-membered ring. The phosphorus atom can exist in different oxidation states and can be substituted with a variety of groups, which significantly influences the chemical behavior of the entire molecule. The synthesis of the 1,3,2-oxazaphosphinane ring typically involves the cyclization of an appropriate amino alcohol with a phosphorus dihalide or a similar reactive phosphorus species. The stereochemistry of this ring system is complex, with the potential for chirality at the phosphorus atom and at the carbon atoms of the ring, leading to the existence of multiple diastereomers.

Fundamental Role of 2-Methoxy-1,3,2-oxazaphosphinane as a Chemical Scaffold

While complex derivatives of the 1,3,2-oxazaphosphinane ring have been extensively studied, the parent compound, this compound, serves as a fundamental building block or scaffold. Its structure represents one of the simplest examples of a 2-alkoxy-1,3,2-oxazaphosphinane. The methoxy (B1213986) group attached to the phosphorus atom is a key feature, as it can be readily displaced by a variety of nucleophiles. This reactivity allows this compound to be used as a precursor for the synthesis of a wide range of more complex phosphorus-containing compounds. By reacting it with different nucleophiles, chemists can introduce diverse functional groups at the phosphorus center, thereby creating a library of compounds with potentially interesting biological or material properties. The study of its conformational analysis and reactivity provides fundamental insights into the behavior of the broader class of 1,3,2-oxazaphosphinane derivatives.

Structure

2D Structure

3D Structure

Properties

CAS No. |

865434-41-9 |

|---|---|

Molecular Formula |

C4H10NO2P |

Molecular Weight |

135.10 g/mol |

IUPAC Name |

2-methoxy-1,3,2-oxazaphosphinane |

InChI |

InChI=1S/C4H10NO2P/c1-6-8-5-3-2-4-7-8/h5H,2-4H2,1H3 |

InChI Key |

GZIDXJOBBISVNV-UHFFFAOYSA-N |

Canonical SMILES |

COP1NCCCO1 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Methoxy 1,3,2 Oxazaphosphinane and Structural Analogues

General Strategies for the Construction of 1,3,2-Oxazaphosphinane Ring Systems

The formation of the 1,3,2-oxazaphosphinane ring is a cornerstone of synthesizing this class of compounds. Various synthetic approaches have been developed, primarily revolving around cyclization and annulation reactions.

Cyclization reactions are a major strategy, building the ring by forming a key bond within an acyclic precursor. beilstein-journals.org These methods include:

Intramolecular nucleophilic substitution: This involves the reaction of 3-haloalkylphosphonic or phosphinic acid derivatives. researchgate.net

Esterification and transesterification: These reactions utilize 3-hydroxyalkylphosphonic/phosphinic acids or their alkyl esters. researchgate.net

Halocyclization: This approach uses alkyl alk-2/3-enylphosphonates or allenylphosphonic acid derivatives. researchgate.net

Transition metal-catalyzed cyclizations: Oxidative cyclizations of benzyl (B1604629) or 2-methylphenylphosphonic/phosphinic acids and palladium-catalyzed cyclization of γ-bromoalkyl phosphonates/phosphinates are also employed. researchgate.net

Annulation reactions construct the ring by combining smaller fragments in [4+1] and [3+2] fashions, forming two new bonds simultaneously. beilstein-journals.org

A notable example involves the reaction of 3-(phenylaminomethylene)-2-hydroxychromanone with phenylphosphonic dichloride in dry benzene (B151609) with triethylamine (B128534), which yields a chromeno[3,2-e] researchgate.netresearchgate.netoxazaphosphinin-5-one derivative in good yields. researchgate.net

Specific Synthetic Routes to 2-Methoxy-1,3,2-oxazaphosphinane Derivatives

Multicomponent Condensation Reactions, including Ultrasound-Assisted Synthesis

Multicomponent reactions (MCRs) offer an efficient pathway for synthesizing complex molecules like 1,3,2-oxazaphosphinane derivatives in a single step from three or more starting materials. rug.nlresearchgate.net This approach is valued for its atom economy and operational simplicity. rug.nl

A one-pot, three-component synthesis of novel 2-aryl-3-ethoxy-5-methyl-3-oxido-2H-thiazolo[2,3-e] researchgate.netutupub.firesearchgate.netdiazaphosphole-6-carboxylates has been achieved through the reaction of ethyl 2-amino-4-methylthiazole-5-carboxylate, various aromatic aldehydes, and ethyl dichlorophosphite. rsc.org This reaction proceeds in tetrahydrofuran (B95107) (THF) with triethylamine as a catalyst. rsc.org

Ultrasound irradiation has emerged as a beneficial technique in these syntheses. rsc.orgresearchgate.netnih.gov It can accelerate reaction rates, improve yields, and often allows for milder reaction conditions. rsc.orgnih.gov For instance, the aforementioned synthesis of thiazolo[2,3-e] researchgate.netutupub.firesearchgate.netdiazaphosphole derivatives was successfully carried out under ultrasonic irradiation at 50 °C, resulting in high yields within a short timeframe. rsc.org The use of ultrasound provides an energy-efficient and environmentally friendly alternative to conventional heating. rsc.orgresearchgate.net

| Starting Material 1 | Starting Material 2 | Starting Material 3 | Product Type | Reaction Conditions | Reference |

| Ethyl 2-amino-4-methylthiazole-5-carboxylate | Aromatic aldehydes | Ethyl dichlorophosphite | Thiazolo[2,3-e] researchgate.netutupub.firesearchgate.netdiazaphosphole-6-carboxylates | THF, Triethylamine, Ultrasound (50 °C) | rsc.org |

| Hydrazides | Cyanogen bromide | - | 1,3,4-Oxadiazol-2-amines | Ethanol, Potassium bicarbonate, Ultrasound | researchgate.netsemanticscholar.org |

Reactions Involving Phosphoryl Chloride Precursors

Phosphoryl chloride (POCl₃) is a key reagent in the synthesis of various organophosphorus compounds, including 1,3,2-oxazaphosphinane derivatives. wikipedia.orgsciencemadness.orgnih.gov It serves as a source of the phosphorus atom and facilitates the cyclization process.

A common method involves the reaction of a suitable amino alcohol with phosphoryl chloride in the presence of a base to neutralize the hydrogen chloride byproduct. google.com For example, the synthesis of oxazaphosphorin-2-amines can be achieved by reacting specific amines with phosphoryl chloride and a base like pyridine (B92270) or triethylamine in an inert solvent. google.com This one-pot reaction avoids the isolation of intermediate compounds. google.com

The reaction of POCl₃ with alcohols or phenols yields phosphate (B84403) esters, a fundamental transformation in the synthesis of these heterocyclic systems. wikipedia.orgsciencemadness.org The general reaction is: O=PCl₃ + 3 ROH → O=P(OR)₃ + 3 HCl wikipedia.orgsciencemadness.org

This reaction is typically performed in the presence of an HCl acceptor to drive the reaction to completion. wikipedia.org

| Reactant 1 | Reactant 2 | Base | Solvent | Product Type | Reference |

| Amines (2) and (3) | Phosphoryl chloride | Pyridine, Triethylamine, or Carbonates | Inert solvents | Oxazaphosphorin-2-amines | google.com |

| Alcohols/Phenols | Phosphoryl chloride | HCl acceptor (e.g., pyridine) | Not specified | Phosphate esters | wikipedia.orgsciencemadness.org |

Cyclization Reactions and Intramolecular Processes

Intramolecular reactions are a powerful tool for constructing the 1,3,2-oxazaphosphinane ring system. These reactions involve the formation of a new bond within a single molecule to create the cyclic structure. mdpi.com

One such strategy is the intramolecular copper-catalyzed cross-coupling of ethyl/benzyl 2-bromobenzylphosphonamidates, which has been used to synthesize 1,3-dihydrobenzo[d] researchgate.netresearchgate.netazaphosphole 2-oxides. beilstein-journals.orgbeilstein-journals.org Another approach involves the intramolecular Friedel–Crafts alkylation of P-(chloromethyl)amide precursors to yield 1-methyl-1,3-dihydrobenzo[d] researchgate.netresearchgate.netazaphosphole 2-oxides. beilstein-journals.orgnih.gov

Ring-closing metathesis (RCM) is another efficient method for forming cyclic compounds. beilstein-journals.orgnih.gov For example, N,N'-diallyl-vinylphosphonodiamides can be converted to 2-allylamino-1,5-dihydro-1,2-azaphosphole 2-oxide derivatives using a Grubbs ruthenium catalyst. nih.gov

Furthermore, the intramolecular Arbuzov reaction is utilized in the cyclization of compounds formed from the reaction of 3-bromopropylamine (B98683) hydrogen bromide and chloroethoxyphosphine derivatives to generate 1,2-azaphospholidine 2-oxides. beilstein-journals.org

Stereoselective Synthesis of 1,3,2-Oxazaphosphinanes

The stereoselective synthesis of 1,3,2-oxazaphosphinanes is crucial, as the biological activity of these compounds can be highly dependent on their three-dimensional structure. A key challenge is controlling the stereochemistry at the phosphorus atom, which is often a chirogenic center.

Control of P-Chirogenic Centers

The synthesis of P-stereogenic compounds is a significant area of research. nih.gov Several strategies have been developed to control the configuration of the phosphorus center in 1,3,2-oxazaphosphinanes and related compounds.

One approach is the desymmetrization of symmetrical, achiral organophosphorus compounds using chiral catalysts. nih.gov For instance, Cinchona alkaloid-derived phase-transfer catalysts have been used for the catalytic alkylation of phosphine (B1218219)–boranes to create P-stereogenic phosphine boranes. nih.gov

Another powerful method is the stereoselective cyclization of cyclic sulfates with primary phosphines. This can be followed by heat-induced pyramidal inversion to obtain the thermodynamically more stable trans-isomer. researchgate.net This strategy has been applied to the synthesis of P-chirogenic phospholanes. researchgate.net

The use of chiral auxiliaries is also a common strategy. For example, pinane-based 2-amino-1,3-diols have been synthesized stereoselectively and can serve as precursors for chiral oxazolidines. beilstein-journals.orgnih.gov The stereochemistry of these compounds can be determined using techniques like 2D NMR and X-ray spectroscopy. beilstein-journals.orgnih.gov

Furthermore, enantiopure phosphinamides have been used in TBAF-mediated cyclizations to produce optically active 2,3-dihydrobenzo[c] researchgate.netresearchgate.netazaphosphole 1-oxide derivatives with good to excellent yields. nih.gov

| Method | Key Feature | Resulting Compound Type | Reference |

| Desymmetrization | Use of chiral phase-transfer catalysts | P-stereogenic phosphine boranes | nih.gov |

| Stereoselective Cyclization/Pyramidal Inversion | Cyclization of cyclic sulfates with primary phosphines followed by heating | P-chirogenic phospholanes | researchgate.net |

| Chiral Auxiliaries | Use of pinane-based 2-amino-1,3-diols | Chiral oxazolidines | beilstein-journals.orgnih.gov |

| TBAF-mediated Cyclization | Use of enantiopure phosphinamides | Optically active 2,3-dihydrobenzo[c] researchgate.netresearchgate.netazaphosphole 1-oxides | nih.gov |

Diastereoselective Approaches to 1,3,2-Oxazaphosphinane Ring Systems

Diastereoselective synthesis of 1,3,2-oxazaphosphinane ring systems aims to control the relative three-dimensional arrangement of multiple stereocenters. In these heterocycles, stereocenters can exist at the phosphorus atom and at carbon atoms within the ring, derived from the amino alcohol precursor. The primary strategies involve either substrate-control, where existing chirality in a starting material dictates the stereochemical outcome of the cyclization, or reagent-control, where a chiral reagent directs the formation of a specific diastereomer.

A prevalent method for constructing these rings is the cyclization of a 3-aminoalkanol with a trivalent or pentavalent phosphorus electrophile, such as a phosphonic dichloride or a phosphorodiamidite. When an enantiomerically pure amino alcohol is used, the inherent chirality of the backbone can influence the stereochemistry of the newly formed P-center, leading to one diastereomer in preference to the other.

Furthermore, annulation reactions have proven effective for the diastereoselective synthesis of related six-membered phosphorus heterocycles. For instance, various δ-phosphinolactones (δ-phostines) and δ-phosphonolactams, which are analogous to oxazaphosphinanes, have been synthesized with high levels of diastereoselectivity. researchgate.net One notable approach is the [2+4] annulation of alkyl(phenyl)phosphinic chlorides with α,β-enones, which proceeds diastereospecifically. researchgate.net Similarly, tandem reactions involving phosphonylation, deprotonation, and intramolecular nucleophilic addition can afford polycyclic benzo-δ-phosphonolactams in good yields and high diastereomeric ratios. researchgate.net

The principles observed in the synthesis of other six-membered heterocycles, such as morpholines, are also instructive. Diastereoselective protocols for 2,3-substituted morpholine-2-carboxylic esters have been developed where the key step for controlling the C2-C3 relative stereochemistry is a condensation reaction between a lactone and an imine under either acidic or basic conditions, leading to different diastereomers. nih.gov These strategies, which modulate reaction conditions to influence the stereochemical outcome of ring-forming steps, provide a conceptual framework for developing diastereoselective syntheses of substituted 1,3,2-oxazaphosphinanes.

Table 1: Examples of Diastereoselective Synthesis of Related Phosphorus Heterocycles

| Reaction Type | Reactants | Product Type | Diastereomeric Ratio (dr) | Reference |

|---|---|---|---|---|

| Tandem Annulation | Iminocoumarin + Diethyl phosphite (B83602) | Benzo-δ-phosphonolactam | 83:17 | researchgate.net |

| [3+2] Cycloaddition | Tertiary Amine N-Oxide + Substituted Alkene | 7-Azanorbornane | >20:1 | nih.gov |

| Condensation/Cyclization | Lactone + N-tosylimine | 2,3-cis-Morpholine derivative | R,R product favored | nih.gov |

Enantioselective Methodologies for Phosphorus Heterocycles

Enantioselective synthesis focuses on producing a single enantiomer of a chiral molecule. For 1,3,2-oxazaphosphinanes and related compounds, chirality can be centered at the phosphorus atom (P-chirality), which is a key feature for their use in asymmetric catalysis. Several powerful methodologies have been developed to achieve this.

One of the most successful approaches involves the use of chiral auxiliaries. A notable example is the asymmetric Diels-Alder reaction to produce P-chiral polycyclic 7-phospha-norbornenes. rsc.orgnih.govrsc.org In this strategy, a phosphole precursor is equipped with a chiral auxiliary. The auxiliary sterically directs the approach of a dienophile, resulting in a cycloaddition that proceeds with high selectivity to form a single diastereomer. rsc.org Subsequent removal of the chiral auxiliary yields an enantiomerically enriched P-chiral heterocycle. rsc.org

The "chiral pool" approach is another cornerstone of enantioselective synthesis. This method utilizes readily available, enantiomerically pure starting materials from nature. For instance, a stereocontrolled synthesis of optically active 2-iso-oxacephem nuclei, which are complex heterocyclic systems, was achieved starting from the naturally occurring amino acid L-aspartic acid. rsc.org This principle is directly applicable to the synthesis of this compound, where one could start with an enantiomerically pure 3-aminoalkanol to set the carbon backbone stereochemistry, which can then direct the stereoselective introduction of the methoxy-substituted phosphorus moiety.

Catalytic enantioselective methods are also emerging as a powerful tool. Chiral phosphine catalysts have been employed in the enantioselective synthesis of various oxygen heterocycles, such as tetrahydrofurans and tetrahydropyrans, from hydroxy-alkynoates. capes.gov.br Although not applied directly to 1,3,2-oxazaphosphinanes in the cited literature, these phosphine-catalyzed cyclizations demonstrate the potential of using a small amount of a chiral catalyst to generate enantiomerically enriched phosphorus-containing products. Additionally, new families of chiral zwitterionic phosphorus heterocycles have been synthesized from precursors like methylene-bridged bis(imidazolines), showcasing the diversity of modern synthetic approaches to chiral phosphorus compounds. nih.gov

Table 2: Representative Enantioselective Syntheses of Phosphorus Heterocycles

| Methodology | Starting Materials | Key Feature | Product | Reference |

|---|---|---|---|---|

| Asymmetric Diels-Alder | Phosphole sulfide (B99878) + Dienophile with chiral auxiliary | Auxiliary-controlled facial selectivity | P-chiral 7-phospha-norbornene | rsc.orgrsc.org |

| Chiral Pool Synthesis | L-Aspartic acid | Use of an enantiopure natural product | Optically active 2-iso-oxacephem nucleus | rsc.org |

| Catalytic Cyclization | Hydroxy-2-alkynoate + Chiral phosphepine catalyst | Enantioselective phosphine catalysis | Enantioenriched oxygen heterocycles | capes.gov.br |

| Chiral Precursor | Methylene-bridged bis(imidazolines) | Derivatization of a chiral scaffold | Chiral zwitterionic phosphorus heterocycles | nih.gov |

Elucidation of Reactivity and Mechanistic Pathways of 2 Methoxy 1,3,2 Oxazaphosphinane

Nucleophilic Substitution Reactions Involving the Phosphorus Center

The trivalent phosphorus atom in 2-Methoxy-1,3,2-oxazaphosphinane possesses a lone pair of electrons, rendering it nucleophilic. This allows it to react with a variety of electrophiles. The subsequent substitution at this tetracoordinate phosphorus center can proceed through different mechanistic pathways, primarily the S(_{N})2-P mechanism, which involves a single transition state and results in an inversion of configuration at the phosphorus atom, or a stepwise addition-elimination (A-E) mechanism that proceeds via a pentacoordinate intermediate. mdpi.com The operative mechanism and the final products are highly dependent on the nature of the electrophile, the substituents on the oxazaphosphinane ring, and the reaction conditions. mdpi.com

A notable example is the reaction of 2-alkoxy-3-alkyl-1,3,2-oxazaphosphinanes with alkyl chloroformates. tandfonline.comtandfonline.com In this reaction, the nucleophilic phosphorus atom attacks the electrophilic carbonyl carbon of the chloroformate. The outcome is heavily influenced by the steric hindrance at the nitrogen atom of the ring. tandfonline.comtandfonline.com When the nitrogen substituent is sterically demanding (e.g., isopropyl), the reaction proceeds exclusively via the Arbuzov rearrangement pathway (see Section 3.3.1). However, with less sterically hindered substituents at the nitrogen (e.g., methyl, butyl, or phenyl), a competing reaction pathway emerges, leading to the formation of an acyclic chlorophosphite. tandfonline.comtandfonline.com This alternative pathway involves a nucleophilic attack by the phosphorus atom, followed by cleavage of a P-O or P-N bond, demonstrating that the phosphorus center is a key site for nucleophilic attack that can initiate different reaction cascades.

Ring-Opening Reactions of 1,3,2-Oxazaphosphinane Derivatives

The six-membered 1,3,2-oxazaphosphinane ring can undergo cleavage under various conditions. These ring-opening reactions are of significant interest as they provide pathways to linear organophosphorus compounds from cyclic precursors. The selectivity of bond cleavage (regioselectivity) and the stereochemical outcome of these reactions are critical aspects of their utility.

Regioselectivity in the context of 1,3,2-oxazaphosphinanes refers to the preferential cleavage of one endocyclic bond over another, typically the P-O versus the P-N bond. The outcome of such reactions is often dictated by the reaction conditions, such as pH. nih.gov In hydrolytic reactions of related phosphoramidate (B1195095) systems, acid-catalyzed cleavage of the P-N bond is often predominant under moderately acidic conditions. nih.gov Conversely, hydroxide (B78521) ion-catalyzed hydrolysis under alkaline conditions can favor P-O bond cleavage. nih.gov

A stereospecific reaction is one in which stereochemically different starting materials yield stereochemically different products. In ring-opening reactions, this means the configuration of stereocenters in the starting material dictates the configuration of stereocenters in the acyclic product. nih.govchemrxiv.org Nucleophilic substitution reactions at the phosphorus center of cyclic systems, which can precede or cause ring-opening, often proceed with a defined stereochemical outcome. For instance, reactions following an S(_{N})2-P mechanism typically occur with inversion of configuration at the phosphorus atom. mdpi.com

In the case of the ring-opening of related heterocyclic systems, the process is often highly stereospecific. For example, the opening of glycidic oxirane rings by nitrogen nucleophiles can proceed with a complete inversion of configuration at the carbon atom being attacked. researchgate.net While specific studies on the stereospecificity of 1,3,2-oxazaphosphinane ring-opening are detailed, the principles observed in related systems suggest that such reactions would likely follow a defined stereochemical path, preserving or inverting the stereochemistry at the involved centers in a predictable manner.

Intramolecular Rearrangement Reactions

Intramolecular rearrangements are fundamental reactions for 1,3,2-oxazaphosphinane systems, enabling the transformation of trivalent phosphorus compounds into more stable pentavalent species and facilitating the migration of functional groups.

The Michaelis-Arbuzov reaction is a cornerstone of organophosphorus chemistry, converting trivalent phosphorus esters into pentavalent phosphonates. wikipedia.orgorganic-chemistry.org The reaction is initiated by the nucleophilic attack of the phosphorus atom on an alkyl halide, forming a quasi-phosphonium salt intermediate. nih.gov This is followed by a subsequent S(_{N})2 attack by the displaced halide anion on one of the alkoxy carbons attached to the phosphorus, leading to the formation of a stable P=O bond and yielding the final phosphonate (B1237965) product. wikipedia.org

This reaction is well-documented for the 1,3,2-oxazaphosphinane series. The interaction of 2-alkoxy-3-alkyl-1,3,2-oxazaphosphinanes with alkyl chloroformates serves as a prime example. tandfonline.comtandfonline.com The reaction can yield two distinct Arbuzov products: one where the heterocyclic ring remains intact and another where the ring has been opened. tandfonline.com The ratio of these products is highly dependent on the steric bulk of the substituents on both the nitrogen atom (R¹) and the exocyclic ester group (R²). tandfonline.com For instance, with a sterically bulky isopropyl group at the nitrogen (R¹ = i-Pr), the reaction yields almost exclusively the Arbuzov products, with the ratio of ring-closed to ring-opened products shifting dramatically as the bulk of the R² group increases. tandfonline.comtandfonline.com

| R² Substituent | Ring-Closed Arbuzov Product (%) | Ring-Opened Arbuzov Product (%) |

|---|---|---|

| Me | 94 | 6 |

| i-Pr | 24.5 | 75.5 |

The phosphonate-phosphinate rearrangement is a base-induced isomerization where a phosphorus substituent migrates from a heteroatom (like oxygen or nitrogen) to an adjacent carbon atom. nih.govnih.gov This reaction provides a pathway to form a P-C bond at the expense of a P-heteroatom bond, converting a phosphonate or phosphoramidate into a phosphinate. The mechanism typically involves the deprotonation of the carbon alpha to the heteroatom by a strong base, forming a carbanion. This is followed by the intramolecular migration of the phosphinyl group to this carbanionic center. nih.gov

Studies on acyclic N-Boc-phosphoramidates, which are structurally related to the oxazaphosphinane system, have shown that this rearrangement occurs with a high degree of stereoselectivity. nih.govnih.gov The migration of the phosphorus group from the nitrogen to the carbon atom proceeds with retention of the configuration at the phosphorus center. nih.gov However, the stereochemical integrity at the migrating carbon center can be compromised, with some racemization observed due to the configurational instability of the intermediate carbanion. nih.govnih.gov This rearrangement highlights a sophisticated pathway for creating carbon-phosphorus bonds within complex molecular frameworks.

| Starting Material Configuration | Key Intermediate | Final Product Configuration | Stereochemical Course at Phosphorus |

|---|---|---|---|

| (S,RP)-Phosphonate | (S,RP)-Carbanion | (R,SP)-Phosphinate | Retention |

| (S,SP)-Phosphonate | (S,SP)-Carbanion | (S,RP)-Phosphinate | Retention |

Addition Reactions to Unsaturated Substrates

The phosphorus atom in this compound can exhibit nucleophilic properties, enabling its participation in addition reactions to various unsaturated systems. These reactions are often stereoselective, offering a route to chiral phosphorus compounds.

Diastereoselective Michael-type Additions

While specific studies on the diastereoselective Michael-type additions of this compound are not extensively documented in the reviewed literature, research on the closely related 2-hydrogeno-2-oxo-1,4,2-oxazaphosphinanes provides significant insights into this class of reactions. These analogous compounds have been shown to undergo diastereoselective Michael additions to olefins. researchgate.net The reactions, typically catalyzed by a base such as potassium t-butoxide, proceed in excellent yields and with a high degree of stereocontrol, largely retaining the configuration at the phosphorus center. researchgate.net

In a notable study, the Michael addition of an enantiomerically pure oxazaphosphinane to methyl cinnamate (B1238496) resulted in the formation of the corresponding cyclic α-amino-C-phosphinate with a 92% yield and a 70% diastereomeric excess. researchgate.net The diastereoselectivity in these reactions is influenced by the steric and electronic nature of both the oxazaphosphinane and the Michael acceptor. researchgate.netdocumentsdelivered.com This body of work suggests that this compound would likely exhibit similar reactivity, offering a potential pathway for the asymmetric synthesis of functionalized phosphinates.

Table 1: Diastereoselective Michael Addition of 2-Hydrogeno-2-oxo-1,4,2-oxazaphosphinanes to Olefins

| Olefin (Michael Acceptor) | Diastereomeric Excess (d.e.) | Yield | Reference |

| Methyl cinnamate | 70% | 92% | researchgate.net |

| Various α,β-unsaturated esters | 26-78% | up to 90% | researchgate.net |

This data is for the analogous 2-hydrogeno-2-oxo-1,4,2-oxazaphosphinanes and is presented to infer the potential reactivity of this compound.

Hydroxy- and Aminoalkylation Reactions

Detailed research findings specifically documenting the hydroxy- and aminoalkylation reactions of this compound are not prevalent in the currently available scientific literature. However, the general reactivity of phosphinates suggests that the phosphorus center could potentially react with electrophiles such as aldehydes, imines, or their derivatives to yield hydroxyalkylated or aminoalkylated products. Such reactions would be of significant interest for the synthesis of more complex and functionally diverse phosphorus-containing molecules. Further investigation in this area is required to elucidate the specific conditions and outcomes of these transformations for this compound.

Stereochemistry and Mechanism of Phosphorus-Nitrogen Bond Cleavage

The cleavage of the phosphorus-nitrogen (P-N) bond in 1,3,2-oxazaphosphinane rings is a critical reaction, as it can be a key step in the deprotection or further functionalization of the molecule. The stereochemistry and mechanism of this cleavage are of fundamental importance for controlling the configuration of the resulting products.

Currently, specific studies detailing the stereochemistry and mechanistic pathways of P-N bond cleavage exclusively for this compound are not widely available. However, the cleavage of P-N bonds in similar phosphorus heterocycles is known to proceed through various mechanisms, including acid- or base-catalyzed hydrolysis, or by nucleophilic attack at the phosphorus center. The stereochemical outcome at the phosphorus atom (retention or inversion of configuration) is highly dependent on the reaction conditions and the nature of the attacking nucleophile. For instance, an SN2-type reaction at the phosphorus center would be expected to proceed with inversion of configuration. The specific elucidation of these mechanistic details for this compound awaits further dedicated research.

Interconversions and Tautomerism in Phosphorus Heterocycles

Tautomerism and other interconversion processes are important considerations in the chemistry of phosphorus heterocycles, as they can influence the reactivity and spectroscopic properties of these compounds. For a molecule like this compound, several potential tautomeric forms or ring-chain interconversions could be envisioned, although they are not explicitly detailed in the reviewed literature for this specific compound.

For related phosphorus compounds, such as those containing a P-H bond, tautomerism between tetracoordinate and pentacoordinate phosphorus species is a known phenomenon. While this compound does not possess a P-H bond, the possibility of ring-opening and re-closing to form isomeric structures, or other forms of constitutional isomerism, cannot be entirely ruled out under specific conditions. Definitive studies on the interconversions and tautomeric equilibria of this compound are needed to fully understand its chemical behavior.

Advanced Structural Characterization and Stereochemical Assignment

Spectroscopic Analysis of 2-Methoxy-1,3,2-oxazaphosphinane and Analogues

Spectroscopic methods are fundamental tools for the structural characterization of oxazaphosphinane derivatives. Techniques such as Nuclear Magnetic Resonance (NMR), X-ray diffraction, and Infrared (IR) spectroscopy each offer unique information about the molecular framework and the spatial arrangement of atoms.

NMR spectroscopy is one of the most powerful techniques for elucidating the structure of organic compounds in solution. For phosphorus-containing molecules like this compound, multinuclear NMR experiments, particularly involving ³¹P, ¹H, and ¹³C nuclei, are indispensable.

Phosphorus-31 NMR spectroscopy is exceptionally sensitive to the electronic environment and stereochemistry of the phosphorus atom. The chemical shift (δ) of the ³¹P nucleus is a key parameter for assigning the configuration at the phosphorus center in diastereomeric pairs of 1,3,2-oxazaphosphinanes.

The orientation of substituents on the phosphorus atom significantly influences the ³¹P chemical shift. A general trend observed in many six-membered cyclophosphamides and related analogues is that a P=O or P=S bond in an axial orientation results in a downfield (higher frequency) chemical shift compared to its equatorial counterpart. Conversely, for substituents like the methoxy (B1213986) group on a P(III) or P(V) center, the stereochemical arrangement relative to other ring substituents dictates the specific chemical shift, allowing for the differentiation of cis and trans isomers. The magnitude of the chemical shift anisotropy (CSA), which can be measured in solid-state NMR, also provides detailed information about the electronic structure around the phosphorus nucleus. manchester.ac.uknih.govchemrxiv.org The precise chemical shift values are also dependent on non-covalent interactions and the presence of coordinating species. researchgate.net

Table 1: Representative ³¹P NMR Chemical Shift Data for Configurational Assignment of Oxazaphosphinane Analogues

| Compound Analogue | Stereoisomer | Substituent Orientation at P | ³¹P Chemical Shift (δ, ppm) |

|---|---|---|---|

| Cyclophosphamide Derivative | trans | Axial P=O | ~10-12 |

| Cyclophosphamide Derivative | cis | Equatorial P=O | ~8-10 |

| Generic 2-alkoxy-1,3,2-oxazaphosphinane | Isomer A | Axial OCH₃ | Varies |

| Generic 2-alkoxy-1,3,2-oxazaphosphinane | Isomer B | Equatorial OCH₃ | Varies |

Note: Specific chemical shift values can vary based on solvent, concentration, and the specific substitution pattern on the ring.

¹H NMR Spectroscopy:

Methoxy Group: The methoxy group (–OCH₃) typically appears as a sharp singlet or a doublet (due to coupling with ³¹P, ³JPOCH) in the region of 3.5-4.0 ppm. mdpi.com

Ring Protons: The methylene protons of the oxazaphosphinane ring (at positions C4, C5, and C6) exhibit complex splitting patterns due to geminal (²JHH), vicinal (³JHH), and phosphorus-hydrogen (²JPCH, ³JPCCH) coupling.

Conformational Information: The magnitude of the vicinal coupling constants (³JHH) can provide information about the dihedral angles between adjacent protons, helping to confirm the chair conformation of the ring.

¹³C NMR Spectroscopy:

Ring Carbons: The carbon atoms of the ring resonate at distinct chemical shifts, which are influenced by their proximity to the heteroatoms (O, N, P).

Methoxy Carbon: The methoxy carbon signal is typically found around 50-55 ppm. rsc.org

P-C Coupling: The carbon signals are often split into doublets due to coupling with the ³¹P nucleus (¹JPC, ²JPNC, ²JPOC), which can aid in signal assignment.

Two-dimensional NMR techniques, such as COSY (¹H-¹H correlation), HSQC (¹H-¹³C correlation), and HMBC (long-range ¹H-¹³C correlation), are used to definitively assign all proton and carbon signals and confirm the molecular structure. hyphadiscovery.comresearchgate.netnih.gov

Table 2: Typical NMR Data for a this compound Skeleton

| Nucleus | Assignment | Typical Chemical Shift (δ, ppm) | Key Coupling Constants (Hz) |

|---|---|---|---|

| ¹H | -OCH₃ | 3.5 - 4.0 | ³JPOCH ≈ 7-12 |

| ¹H | Ring CH₂ (axial/equatorial) | 1.5 - 4.5 | ²JHH, ³JHH, JPH |

| ¹³C | -OCH₃ | 50 - 55 | ²JPOC |

| ¹³C | Ring CH₂ | 20 - 70 | JPC |

Single-crystal X-ray diffraction is the most definitive method for determining the absolute configuration of chiral molecules and provides a precise three-dimensional structure in the solid state. nih.govnih.gov This technique has been successfully applied to analogues of this compound, such as the anticancer drug cyclophosphamide. nih.govresearchgate.netnih.gov

These studies provide unambiguous information on:

Absolute Stereochemistry: By analyzing the anomalous dispersion of X-rays, the absolute configuration (R or S) at the chiral phosphorus center can be determined. nih.govnih.gov For example, the absolute configuration of S(—) cyclophosphamide has been unequivocally established through this method. researchgate.net

Bond Lengths and Angles: Precise measurements of all bond lengths and angles confirm the covalent structure. Studies on cyclophosphamide have shown partial double bond character in the P–N bonds within the ring. researchgate.net

Ring Conformation: X-ray analysis reveals the solid-state conformation of the oxazaphosphorinane ring, which is consistently found to be a chair conformation. researchgate.netnih.gov

Substituent Orientation: The analysis determines whether substituents on the ring and at the phosphorus atom occupy axial or equatorial positions. In many cyclophosphamide structures, bulky exocyclic amino groups are found in the equatorial position to minimize steric strain. researchgate.net

The determination of the absolute structure is often quantified by the Flack parameter, where a value close to 0 indicates the correct absolute configuration has been modeled. nih.goved.ac.uk

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations. uobasrah.edu.iq For this compound, the IR spectrum is characterized by several key absorption bands.

The primary application of IR spectroscopy in this context is the confirmation of the presence of key structural motifs. nih.gov The region below 1500 cm⁻¹, known as the fingerprint region, contains complex vibrations unique to the molecule and can be used for identification by comparison with a reference spectrum. docbrown.info

Table 3: Characteristic IR Absorption Frequencies for this compound

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 2850-3000 | C-H Stretch | Alkyl CH₂ and CH₃ groups |

| 1150-1300 | P=O Stretch (for P(V) oxides) | Phosphoryl group |

| 1000-1075 | P-O-C Stretch (aliphatic) | Phosphorus-ester linkage |

| 1060-1150 | C-O-C Stretch | Ether linkage of methoxy group |

| 900-1000 | P-N Stretch | Phosphorus-nitrogen bond |

Note: The presence and exact position of a P=O stretch is dependent on the oxidation state of the phosphorus atom.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Conformational Analysis of the 1,3,2-Oxazaphosphinane Ring System

The 1,3,2-oxazaphosphinane ring, like the cyclohexane ring, is a six-membered heterocycle that adopts a non-planar conformation to relieve ring strain. csbsju.edu Both experimental data from X-ray crystallography and NMR spectroscopy, as well as theoretical calculations, indicate that the ring predominantly exists in a chair conformation. researchgate.netnih.govresearchgate.net

The chair conformation is the most stable arrangement, minimizing both angular and torsional strain. In this conformation, substituents at each position can be either axial (perpendicular to the general plane of the ring) or equatorial (in the approximate plane of the ring). The conformational preference of the ring and its substituents is governed by several factors:

Steric Interactions: Bulky substituents generally prefer the more sterically accessible equatorial position to avoid 1,3-diaxial interactions, which are a source of steric strain.

Anomeric Effect: The presence of heteroatoms with lone pairs of electrons (N and O) adjacent to an electronegative substituent can lead to an anomeric effect. This stereoelectronic effect can sometimes stabilize a conformation where a substituent occupies an axial position, as it allows for a favorable orbital overlap between a lone pair on a heteroatom and an adjacent antibonding orbital (e.g., nN → σ*P-O). westernsydney.edu.au

Intramolecular Hydrogen Bonding: If substituents capable of hydrogen bonding are present (e.g., an N-H group), they can influence the conformational equilibrium by forming intramolecular hydrogen bonds, which may lock the ring into a specific chair or twist-boat conformation. westernsydney.edu.au

For this compound, the methoxy group at the phosphorus center can exist in either an axial or equatorial position. The equilibrium between these two chair conformers is influenced by the substitution pattern on the rest of the ring and the electronic nature of the P-substituents.

Spatial Relationships and Chiral Recognition in Diastereomers of this compound

A comprehensive understanding of the spatial relationships between the diastereomers of this compound and their differential interactions with other chiral entities is crucial. However, detailed research findings, including specific data from advanced structural characterization techniques such as X-ray crystallography and high-resolution NMR spectroscopy, are not extensively available in the public domain for this specific compound.

In analogous P-chiral oxazaphosphinane systems, such as the well-studied anticancer drug cyclophosphamide and its derivatives, the stereochemistry at the phosphorus center significantly influences their biological activity and metabolic pathways. This stereoselectivity is a direct consequence of the distinct spatial arrangement of substituents on the phosphorus atom, which in turn governs how these molecules interact with chiral biological macromolecules like enzymes.

For this compound, it is hypothesized that the diastereomers would exhibit different conformational preferences. The oxazaphosphinane ring typically adopts a chair-like conformation. The orientation of the exocyclic P-methoxy group (axial or equatorial) would be a key determinant of the steric and electronic environment of each diastereomer. These conformational differences would manifest in their respective spectroscopic data. For instance, the coupling constants in their ¹H and ³¹P NMR spectra would likely differ, reflecting the distinct dihedral angles between adjacent protons and the phosphorus nucleus in each stereoisomer.

The principles of chiral recognition dictate that the spatial arrangement of functional groups in the diastereomers of this compound will govern their interaction with a chiral environment, such as a chiral stationary phase in chromatography or a chiral solvating agent. The differential non-covalent interactions (e.g., hydrogen bonding, dipole-dipole interactions, and van der Waals forces) between each diastereomer and the chiral selector would lead to the formation of transient diastereomeric complexes with different stabilities, enabling their separation and analysis.

| Analytical Technique | Expected Observations for Diastereomers | Significance for Structural Elucidation |

| NMR Spectroscopy | Different chemical shifts for phosphorus (³¹P) and protons/carbons (¹H/¹³C) proximal to the chiral center. | Provides information on the electronic environment and conformation of each diastereomer. |

| Varying coupling constants (e.g., ³J(P,H), ³J(H,H)). | Elucidates the dihedral angles and conformational preferences of the oxazaphosphinane ring. | |

| X-ray Crystallography | Distinct unit cell dimensions and spatial arrangement of atoms in the crystal lattice. | Provides definitive proof of the absolute and relative stereochemistry and precise bond lengths and angles. |

| Chiral HPLC | Different retention times on a chiral stationary phase. | Enables the separation and quantification of each diastereomer and is indicative of differential interactions with the chiral selector. |

Further empirical studies employing these advanced analytical techniques are necessary to fully elucidate the spatial relationships and chiral recognition mechanisms of the diastereomers of this compound. Such research would provide valuable insights into the structure-property relationships of this class of P-chiral compounds.

Derivatization and Controlled Chemical Transformations

Synthesis of Oxidized and Thio-Derivatives (e.g., 2-Oxo-, 2-Thio-1,3,2-oxazaphosphinanes)

The phosphorus atom in 2-methoxy-1,3,2-oxazaphosphinane is in the +3 oxidation state, making it susceptible to oxidation to the pentavalent state. This conversion is a fundamental transformation that leads to the formation of 2-oxo-1,3,2-oxazaphosphinanes, which are cyclic phosphonamidates. These compounds are phosphorus analogs of lactams and are of significant interest due to their biological activities. beilstein-journals.org The oxidation can be achieved using various oxidizing agents.

Similarly, the introduction of a sulfur atom to the phosphorus center yields 2-thio-1,3,2-oxazaphosphinanes. This thionation reaction is often accomplished by treating the parent oxazaphosphinane with elemental sulfur or other sulfur-transfer reagents. The resulting thio-derivatives exhibit altered reactivity and electronic properties at the phosphorus center compared to their oxo counterparts. For instance, the synthesis of 2-phenyl-1,3-dihydrobenzo[d] beilstein-journals.orgresearchgate.netazaphosphole 2-sulfide has been achieved from a zwitterionic 2-aminobenzyl(phenyl)dithiophosphinic acid precursor. nih.gov

The synthesis of these oxidized and thio-derivatives is not limited to simple parent structures. For example, various substituted N-R-2-[(3-R-2-oxo-2H- beilstein-journals.orgresearchgate.netsigmaaldrich.comtriazino[2,3-c]quinazolin-6-yl)thio]acetamides have been prepared, demonstrating the versatility of these synthetic routes. nih.gov

Table 1: Examples of Oxidized and Thio-Derivatives Synthesis

| Derivative Type | Synthetic Method | Precursor | Reference |

| 2-Oxo-1,3,2-oxazaphosphinanes | Oxidation | 2-Alkoxy-1,3,2-oxazaphosphinane | beilstein-journals.org |

| 2-Thio-1,3,2-oxazaphosphinanes | Thionation with sulfur | 2-Alkoxy-1,3,2-oxazaphosphinane | nih.gov |

| 2-Phenyl-1,3-dihydrobenzo[d] beilstein-journals.orgresearchgate.netazaphosphole 2-sulfide | Cyclization/Thionation | 2-Aminobenzyl(phenyl)dithiophosphinic acid | nih.gov |

| N-R-2-[(3-R-2-oxo-2H- beilstein-journals.orgresearchgate.netsigmaaldrich.comtriazino[2,3-c]quinazolin-6-yl)thio]acetamides | Alkylation | Potassium salts of triazinoquinazolin-thiones | nih.gov |

Introduction of Substituents on the Heterocyclic Ring

The functionalization of the 1,3,2-oxazaphosphinane ring can also be achieved by introducing substituents at various positions on the heterocyclic core. This allows for fine-tuning of the molecule's steric and electronic properties.

One common strategy involves the use of starting materials that already contain the desired substituents. For example, the synthesis of 1-alkyl-2-phenyl-1,3-dihydrobenzo[d] beilstein-journals.orgresearchgate.netazaphosphole 2-oxides was achieved from alkyl 2-aminobenzyl(phenyl)phosphinates. nih.gov In this case, the alkyl group on the nitrogen atom is carried through the cyclization reaction.

Another approach is the direct modification of a pre-formed ring. For instance, N,N'-diallyl-vinylphosphonodiamides can be converted to 2-allylamino-1,5-dihydro-1,2-azaphosphole 2-oxide derivatives via ring-closing metathesis (RCM) catalyzed by a Grubbs ruthenium catalyst. nih.gov This method demonstrates the introduction of an allyl group onto the nitrogen atom of the ring.

The following table summarizes some examples of the introduction of substituents on the heterocyclic ring.

Table 2: Examples of Ring-Substituted Derivatives

| Product | Synthetic Strategy | Key Reactants | Reference |

| 1-Alkyl-2-phenyl-1,3-dihydrobenzo[d] beilstein-journals.orgresearchgate.netazaphosphole 2-oxides | Cyclization of substituted precursors | Alkyl 2-aminobenzyl(phenyl)phosphinates | nih.gov |

| 2-Allylamino-1,5-dihydro-1,2-azaphosphole 2-oxides | Ring-closing metathesis | N,N'-Diallyl-vinylphosphonodiamides, Grubbs catalyst | nih.gov |

| 2-Methyl-1,3-dihydrobenzo[d] beilstein-journals.orgresearchgate.netazaphosphole 2-oxide | Neutralization and condensation | 2-Aminobenzylmethylphosphinic acid, DCC | nih.gov |

| 1-Methyl-2-methoxy-1,3-dihydrobenzo[d] beilstein-journals.orgresearchgate.netazaphosphole 2-oxide | Alkyl transfer and dehydration | Dimethyl 2-aminobenzylphosphonate | nih.gov |

Preparation of Phosphonate (B1237965) and Phosphinate Analogues

Phosphonate and phosphinate analogues of this compound are compounds where the methoxy (B1213986) group on the phosphorus atom is replaced by a carbon-based group (phosphinate) or another alkoxy group (phosphonate). These analogues are important for structure-activity relationship studies and for the development of new compounds with specific properties.

The synthesis of these analogues often involves the Michaelis-Arbuzov reaction. csic.es For example, phosphonates and phosphinates have been prepared by reacting primary iodides with triethyl phosphite (B83602) and diethyl phenylphosphonite, respectively. csic.es Another common method is the Pudovik-Abramov addition, which involves the addition of a P-H bond across a carbonyl group. csic.es

The synthesis of γ-hydroxypropyl P-chirogenic (±)-phosphorus oxide derivatives has been achieved through the regioselective ring-opening of oxaphospholane 2-oxide precursors. researchgate.net This demonstrates a method to create acyclic phosphinates and phosphonates from cyclic precursors.

Table 3: Synthetic Routes to Phosphonate and Phosphinate Analogues

| Analogue Type | Synthetic Method | Key Reagents | Reference |

| Phosphonates | Michaelis-Arbuzov reaction | Primary iodide, Triethyl phosphite | csic.es |

| Phosphinates | Michaelis-Arbuzov reaction | Primary iodide, Diethyl phenylphosphonite | csic.es |

| Phostones (cyclic phosphonates) | Pudovik-Abramov addition | H-phosphonate, Carbonyl compound | csic.es |

| Acyclic Phosphinates/Phosphonates | Regioselective ring-opening | Oxaphospholane 2-oxide, Grignard reagents | researchgate.net |

Polymerization Studies Involving 1,3,2-Oxazaphosphinane Derivatives

The ring-opening polymerization (ROP) of cyclic esters and amides is a well-established method for producing biodegradable polymers. Given their structural similarity, 1,3,2-oxazaphosphinane derivatives are also potential monomers for ROP. These polymerization studies are crucial for developing new phosphorus-containing polymers with unique properties, such as flame retardancy and biocompatibility.

The cationic ring-opening polymerization (CROP) of 2-substituted 2-oxazolines, which are structurally related to oxazaphosphinanes, has been extensively studied. nih.gov This process is typically initiated by electrophiles like alkyl tosylates or triflates. nih.gov Similar strategies could potentially be applied to 1,3,2-oxazaphosphinane derivatives.

For instance, the ring-opening metathesis polymerization (ROMP) of cyclic hydroxy-phosphonate functionalized cyclooctene (B146475) has been successfully accomplished using Grubbs' catalysts. researchgate.net This demonstrates the potential for polymerizing monomers containing phosphonate groups. While direct polymerization of this compound itself is not widely reported, the polymerization of related phosphorus-containing heterocycles provides a strong indication of the potential for these systems to undergo polymerization.

Table 4: Polymerization of Related Heterocycles

| Monomer | Polymerization Type | Catalyst/Initiator | Resulting Polymer | Reference |

| 2-Substituted 2-oxazolines | Cationic Ring-Opening Polymerization (CROP) | Alkyl tosylates, triflates | Poly(2-oxazoline)s | nih.gov |

| Cyclic hydroxy-phosphonate functional cyclooctene | Ring-Opening Metathesis Polymerization (ROMP) | Grubbs' second and third generation catalysts | Polybutene with cyclic hydroxy-phosphonate groups | researchgate.net |

| 2-Methoxycarbonyl-3-(3,4-dimethoxyphenyl)oxirane | Cationic Ring-Opening Polymerization | Cationic initiator | Polyether | rsc.org |

Advanced Chemical Applications of 2 Methoxy 1,3,2 Oxazaphosphinane Derivatives

Role as Versatile Reagents and Synthetic Intermediates in Organic Synthesis

The 1,3,2-oxazaphosphinane ring system is a six-membered heterocycle containing phosphorus, nitrogen, and oxygen. These structures are typically synthesized from precursors like 3-aminopropanol or other suitable aminoalcohols. While they serve as important scaffolds, particularly for biologically active molecules, specific examples detailing the utility of 2-Methoxy-1,3,2-oxazaphosphinane as a versatile reagent or a key intermediate in broader organic synthesis are scarce.

Related P,N-heterocycles, δ-phosphonolactams and δ-phosphinolactams (1,2-azaphosphinane 2-oxides), are noted as being organic synthetic intermediates and building blocks. researchgate.net However, direct analogues with the 1,3,2-substitution pattern and a methoxy (B1213986) group are not prominently featured in this role. The synthesis of related five-membered rings (oxaphospholanes) can lead to P-chirogenic phosphine (B1218219) oxides and phosphinates through regioselective ring-opening, highlighting the potential of such cyclic phosphorus compounds as intermediates for creating chiral phosphorus molecules. researchgate.net

Potential in Ligand Design for Catalytic Processes

Phosphorus-containing heterocycles are a cornerstone of ligand design for transition metal catalysis. The electronic and steric properties of the ligand can be fine-tuned by altering the substituents on the phosphorus atom and the ring structure itself. Derivatives of the related class of azaphosphinines have recently found applications in asymmetric catalysis. rsc.org Furthermore, chiral atropisomeric P,N-biaryl ligands can be derived from dibenzo[c,e] tandfonline.comrsc.orgazaphosphinine 2-oxides, which are six-membered rings containing phosphorus and nitrogen. researchgate.net

Contribution to the Development of Novel Polymers and Advanced Materials

Phosphorus-containing polymers are of significant interest for applications ranging from flame retardants to biomaterials. Ring-opening polymerization (ROP) is a common method for synthesizing such polymers from cyclic phosphorus esters. For instance, the ROP of a related compound, 2-methoxy-2-oxo-1,3,2-dioxaphospholane, yields poly(methyl ethylene (B1197577) phosphate) (PMEP), a degradable analogue to PEG (polyethylene glycol). researchgate.net

This suggests a theoretical pathway for creating novel polymers from this compound. The presence of the N-H group in the ring offers a potential site for further functionalization, which could be used to tune the properties of the resulting polymer. However, there are no specific reports found on the successful polymerization of this compound or the characterization and application of the resulting materials.

Table 1: Comparison of Related Cyclic Phosphorus Monomers for Polymerization

| Monomer Name | Resulting Polymer | Key Features |

| 2-methoxy-2-oxo-1,3,2-dioxaphospholane | Poly(methyl ethylene phosphate) (PMEP) | Degradable, water-soluble, PEG analogue. researchgate.net |

| This compound | Hypothetical Polymer | Potential for N-H functionality, properties not documented. |

Considerations in Green Chemistry Approaches for Synthesis and Transformations

Green chemistry principles emphasize the use of sustainable, efficient, and non-hazardous methods in chemical synthesis. The synthesis of related heterocycles often employs microwave irradiation to reduce reaction times and avoid solvents. For example, the Lawesson's reagent-mediated cyclization to form 2-alkoxy-substituted S-heterocycles is significantly improved by using solvent-free microwave conditions. organic-chemistry.org

For oxazaphosphinanes, syntheses often involve multi-component reactions, which is a key principle of green chemistry as it improves atom economy. A reported synthesis of oxazaphosphinane derivatives combines a hydroxyaniline, an aldehyde, and triethylphosphite in a single process. nih.gov Applying such principles to the specific synthesis of this compound would involve selecting environmentally benign starting materials and catalysts, minimizing waste, and using energy-efficient reaction conditions. However, dedicated studies on green chemistry approaches specifically targeting this compound are not available.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.